Superior In Silico Binding Affinity to IKK1/Alpha Activation Loop Compared to a Positive Control
In a 2024 molecular docking study, Cimicifugoside H-2 exhibited significantly stronger predicted binding to the IKK1/alpha activation loop than a known positive control inhibitor. This in silico evidence supports its prioritization as a candidate for modulating the NF-κB pathway [1].
| Evidence Dimension | Predicted Binding Affinity (kcal/mol) to IKK1/alpha Activation Loop |
|---|---|
| Target Compound Data | AutoDock: -10.22 kcal/mol; ICM-Pro: -10.17 kcal/mol |
| Comparator Or Baseline | Positive Control (2-azanyl-5-phenyl-3-(4-sulfamoylphenyl)benzamide): AutoDock: -7.81 kcal/mol; ICM-Pro: -7.86 kcal/mol |
| Quantified Difference | Approximately 2.4 kcal/mol stronger predicted binding with AutoDock; 2.3 kcal/mol stronger with ICM-Pro |
| Conditions | In silico molecular docking simulations against the activation loop domain of IKK1/alpha using AutoDock and ICM-Pro software. |
Why This Matters
This quantitative binding data positions Cimicifugoside H-2 as a higher-potency candidate than the positive control, providing a clear rationale for its selection in IKK1/alpha and NF-κB pathway research.
- [1] Aboul Hosn, S., et al. (2024). Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study. Biomolecules, 14(7), 860. View Source
